3-Iodo-4H-chromen-4-one
CAS No.: 122775-34-2
Cat. No.: VC21289262
Molecular Formula: C9H5IO2
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122775-34-2 |
|---|---|
| Molecular Formula | C9H5IO2 |
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | 3-iodochromen-4-one |
| Standard InChI | InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H |
| Standard InChI Key | SZDBDDKQJHHRGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)I |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)I |
Introduction
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅IO₂ |
| Molecular Weight | 272.04 g/mol |
| CAS Number | 122775-34-2 |
| IUPAC Name | 3-iodochromen-4-one |
| Common Synonyms | 3-Iodochromone |
| EC Number | 663-625-3 |
Structural Identifiers
The structure of 3-Iodo-4H-chromen-4-one can be represented by various chemical notations:
| Identifier Type | Value |
|---|---|
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)I |
| InChI | InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H |
| InChIKey | SZDBDDKQJHHRGH-UHFFFAOYSA-N |
The compound features a benzopyran scaffold with a ketone group at position 4 and an iodine atom at position 3. This structural arrangement contributes to its reactivity in various chemical transformations .
Physical Properties
3-Iodo-4H-chromen-4-one appears as a solid at room temperature with specific physical characteristics that influence its handling and applications in synthetic chemistry.
Physical Characteristics
While comprehensive physical data is limited in the literature, the following properties have been documented:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Typically off-white to pale yellow crystalline powder |
| Solubility | Soluble in common organic solvents (DMSO, dichloromethane, chloroform) |
| Melting Point | Data not widely reported in accessible literature |
The compound's physical properties are consistent with other halogenated chromones, with the iodine substituent contributing to increased molecular weight and potentially affecting crystal packing arrangements .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 3-Iodo-4H-chromen-4-one, reflecting its importance as a chemical building block.
Iodination of Chromone
One common approach involves direct iodination of the parent chromone structure:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| I₂, [bis(acetoxy)iodo]benzene, potassium iodide | 20°C, 12h | 57-74% | |
| N-Iodosuccinimide, acidic conditions | Reflux | Moderate to good |
One-Pot Two-Step Process
A more efficient one-pot two-step synthesis has been reported:
-
Formation of hypervalent iodine reagent through oxidation of iodobenzene
-
Sequential iodination and O-arylation reactions
This approach is particularly useful when starting from aryl iodides and 4-hydroxy coumarins, providing access to 3-iodo-4-aryloxy coumarins which can be further transformed .
Chemical Reactivity
The presence of the iodine atom at the 3-position confers distinct reactivity patterns to 3-Iodo-4H-chromen-4-one, making it a valuable intermediate in organic synthesis.
Cross-Coupling Reactions
The iodine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, phenylboronic acid | 3-Phenyl-4H-chromen-4-one derivatives | Good to excellent |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, terminal alkynes | 3-Alkynyl-4H-chromen-4-one derivatives | Moderate to good |
These transformations provide access to diverse chromone derivatives with potential biological activities .
Nucleophilic Substitution Reactions
The electron-withdrawing effect of the carbonyl group at position 4 enhances the electrophilicity of the carbon bearing the iodine atom, facilitating nucleophilic substitution reactions.
Applications and Biological Activity
3-Iodo-4H-chromen-4-one and its derivatives have attracted interest due to their potential biological activities and applications in medicinal chemistry.
Medicinal Chemistry Applications
The compound serves as a versatile building block for the synthesis of bioactive molecules:
| Application Area | Target | Potential Impact |
|---|---|---|
| Anti-cancer agents | Various enzyme inhibitors | Development of targeted therapies |
| Enzyme inhibitors | Selective inhibition | Potential therapeutic agents |
| Pharmacological probes | Structure-activity relationship studies | Enhanced understanding of biological mechanisms |
Related Compounds
3-Iodo-4H-chromen-4-one belongs to a family of halogenated chromones with similar structural features but distinct properties.
Structural Analogs
Several closely related compounds have been reported in the literature:
| Compound | CAS Number | Molecular Formula | Structural Difference |
|---|---|---|---|
| 6-Chloro-3-iodo-4H-chromen-4-one | 73220-39-0 | C₉H₄ClIO₂ | Chlorine at position 6 |
| 7-Hydroxy-3-iodo-4H-chromen-4-one | 1013634-99-5 | C₉H₅IO₃ | Hydroxyl group at position 7 |
| 6-Bromo-3-iodo-4H-chromen-4-one | 942474-12-6 | C₉H₄BrIO₂ | Bromine at position 6 |
| 3-Iodo-7-methoxy-4H-chromen-4-one | 73220-42-5 | C₁₀H₇IO₃ | Methoxy group at position 7 |
| 3-Iodo-6-methoxy-4H-chromen-4-one | - | C₁₀H₇IO₃ | Methoxy group at position 6 |
These compounds offer expanded opportunities for structure-activity relationship studies and diverse chemical transformations .
Parent Compound
Chromone (4H-chromen-4-one, CAS: 491-38-3) is the parent compound of this class, lacking the iodine substituent. It serves as a fundamental building block in flavonoid chemistry and has been reported in natural sources such as Myroxylon peruiferum .
| Hazard Statement | Code | Category |
|---|---|---|
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2) |
| Supplier | Location | Product Form |
|---|---|---|
| Dr. Jagath Reddy's Heterocyclics | India | Research grade |
| Fluorochem Ltd | United Kingdom | Research grade |
Pricing and minimum order quantities vary between suppliers, with research-grade material typically available in milligram to gram quantities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume